molecular formula C12H8BrN B3286089 6-(Bromomethyl)-1-naphthonitrile CAS No. 81940-37-6

6-(Bromomethyl)-1-naphthonitrile

Cat. No.: B3286089
CAS No.: 81940-37-6
M. Wt: 246.1 g/mol
InChI Key: YPOUCQCXHGIHIT-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-1-naphthonitrile is an organic compound that belongs to the class of naphthalene derivatives It features a bromomethyl group attached to the sixth position of the naphthalene ring and a nitrile group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)-1-naphthonitrile typically involves the bromination of 1-naphthonitrile. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The reaction is usually carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient bromination and high yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-1-naphthonitrile undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Nucleophilic substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

Scientific Research Applications

6-(Bromomethyl)-1-naphthonitrile has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Employed in the preparation of polymers and advanced materials with specific properties.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.

    Chemical Biology: Utilized in the study of biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-1-naphthonitrile involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a good leaving group, making the compound susceptible to nucleophilic attack. The nitrile group can participate in various chemical transformations, including reduction and hydrolysis, leading to the formation of amines or carboxylic acids. These reactions are facilitated by the electronic properties of the naphthalene ring, which can stabilize intermediates and transition states.

Comparison with Similar Compounds

Similar Compounds

    6-(Chloromethyl)-1-naphthonitrile: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    6-(Hydroxymethyl)-1-naphthonitrile: Contains a hydroxymethyl group instead of a bromomethyl group.

    1-Naphthonitrile: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

Uniqueness

6-(Bromomethyl)-1-naphthonitrile is unique due to the presence of both a bromomethyl group and a nitrile group on the naphthalene ring. This combination of functional groups provides a versatile platform for various chemical transformations, making it a valuable compound in synthetic chemistry and material science.

Properties

IUPAC Name

6-(bromomethyl)naphthalene-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN/c13-7-9-4-5-12-10(6-9)2-1-3-11(12)8-14/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPOUCQCXHGIHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)CBr)C(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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